ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate

PI3K Inhibition NSCLC Regioisomer SAR

Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate (CAS 941963-01-5) is a synthetically derivatized pyrazolo[1,5-a]pyrazin-4(5H)-one heterocycle. The pyrazolo[1,5-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity against PI3K, V1b, and JAK kinase targets.

Molecular Formula C23H20N4O4
Molecular Weight 416.437
CAS No. 941963-01-5
Cat. No. B2521326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate
CAS941963-01-5
Molecular FormulaC23H20N4O4
Molecular Weight416.437
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
InChIInChI=1S/C23H20N4O4/c1-2-31-23(30)17-8-10-18(11-9-17)24-21(28)15-26-12-13-27-20(22(26)29)14-19(25-27)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,28)
InChIKeyUJIGOFUAEZLETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate (CAS 941963-01-5): Core Scaffold & Procurement Context


Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate (CAS 941963-01-5) is a synthetically derivatized pyrazolo[1,5-a]pyrazin-4(5H)-one heterocycle. The pyrazolo[1,5-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity against PI3K, V1b, and JAK kinase targets [1][2]. This specific compound features a para-substituted ethyl benzoate acetamide side chain, a structural configuration that distinguishes it within combinatorial libraries. It is currently supplied as a research-grade building block (typical purity: 95%+) for lead optimization and pharmacological profiling .

Supply grade Research-grade building block
Target class Kinase panel (PI3K, V1b, JAK) study support
Regiochemistry Para-substituted benzoate for SAR integrity

Why Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrazine Analogs


The biological output of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is exquisitely sensitive to the nature and position of substituents, making generic substitution unreliable for SAR-dependent research. A recent structure-activity relationship (SAR) analysis demonstrated that cytotoxic potency in A549 NSCLC cells was strongly influenced by the electron density of substituents on the phenyl ring at position 2 and the specific linkage to the pyrazine core [1]. Consequently, close analogs such as the meta-substituted benzoate regioisomer (CAS 941963-21-9) or ortho-substituted p-tolyl derivative (CAS 941963-84-4) cannot be assumed to produce equivalent pharmacological profiles [1]. Minor structural deviations can result in substantial differences in binding affinity, functional activity, and selectivity.

  • Regioisomer change (meta/ortho) may shift PI3K pathway response and cytotoxicity profile.
  • 2-Phenyl substitution (p-tolyl, heteroaryl) may disrupt V1b receptor pharmacophore recognition.
  • Acetyl-to-sulfanyl linker replacement may alter JAK isoform selectivity and increase off-target interactions.

Product-Specific Quantitative Differentiation Evidence for Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate (941963-01-5)


Regioisomeric Differentiation: para- vs. meta-Substituted Benzoate Impact on PI3K-Dependent Cytotoxicity

The target compound is a para-substituted ethyl benzoate, whereas a closely related analog (CAS 941963-21-9) features a meta-substituted benzoate. SAR analysis of the pyrazolo[1,5-a]pyrazin-4(5H)-one series indicates that the position and electronic nature of the acetamide-linked aryl group fundamentally alter antiproliferative activity and PI3K protein modulation. For example, within this scaffold class, compound 27 (IC50 = 8.19 µM) and compound 28 (IC50 = 7.01 µM) demonstrated markedly different cytotoxicities in A549 cells based on substituent variations [1]. By extension, the para arrangement of the target compound is predicted to confer a distinct interaction topology with the PI3K active site (PDB: 4XE0) compared to its meta isomer [1].

Regioisomer SAR
Class-level inference
Para vs Meta benzoate
Regioisomer-dependent PI3K response
Para pattern may alter docking topology
PI3K Inhibition NSCLC Regioisomer SAR

2-Phenyl Substituent Integrity: Divergent V1b Receptor Antagonist Pharmacophore Recognition

The unsubstituted 2-phenyl group on the pyrazolo[1,5-a]pyrazine core is a critical pharmacophoric element for V1b receptor antagonism. Patent data (WO2009130232A1) reveals that substitution on the 2-phenyl ring (e.g., halogen, methoxy) substantially alters antagonist potency at the vasopressin V1b receptor [1]. Compounds where this phenyl is replaced by heteroaryl or cycloalkyl groups exhibit markedly different activity profiles. The target compound retains the unmodified 2-phenyl group, which is essential for maintaining the scaffold's baseline affinity for the V1b receptor hydrophobic pocket. This contrasts with analogs such as ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate (p-tolyl at position 2), which introduces a para-methyl substituent that can sterically and electronically perturb binding [1].

2-Phenyl Pharmacophore
Class-level inference
Unsubstituted phenyl vs p-tolyl
V1b receptor recognition context
p-Tolyl substitution may shift >10-fold
V1b Receptor Antagonism Endocrinology GPCR

Acetyl Linker Conformation and JAK Kinase Inhibitor Selectivity Windows

The acetyl linker between the pyrazolo[1,5-a]pyrazin-4(5H)-one core and the 4-aminobenzoate moiety is a key determinant of kinase selectivity within the JAK family. Patent literature on 4,6-substituted pyrazolo[1,5-a]pyrazines as JAK inhibitors demonstrates that linker length, flexibility, and hydrogen-bonding capacity directly influence the selectivity window between JAK1, JAK2, JAK3, and TYK2 [1]. The target compound's rigid acetyl-aminobenzoate linker creates a defined spatial orientation of the ethyl ester group, which is predicted to selectively occupy a lipophilic sub-pocket in TYK2 and JAK1. This contrasts with sulfanyl-linked analogs (e.g., ethyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate), where the sulfur atom introduces additional conformational flexibility and altered electronic distribution, potentially broadening kinase inhibition and increasing off-target risk [1].

Linker Conformation
Class-level inference
Acetyl vs Sulfanyl linker
JAK isoform selectivity context
Acetyl linker may constrain TYK2/JAK1 profile
JAK Kinase Inhibition Autoimmune Disease Linker SAR

Ethyl Ester vs. Methyl Ester: ADME and Solubility Differentiation in Lead Optimization

The target compound carries an ethyl ester on the benzoate ring, whereas the direct methyl ester analog (methyl 4-(2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamido)benzoate) features a methyl ester. Within the pyrazolo[1,5-a]pyrazine class, ester chain length affects calculated logP, aqueous solubility, and esterase-mediated hydrolysis rates [1]. The ethyl ester is computed to have a marginally higher logP (Δ~0.5) and slower enzymatic hydrolysis compared to the methyl ester, which translates into measurable differences in cellular permeability and metabolic stability. This is supported by pre-ADMET evaluation data from the Kuzu et al. series, where drug-likeness parameters were sensitive to ester modifications [1].

Ester Lipophilicity
Data to verify
+0.5 ΔlogP (est.)
Ethyl ester may increase lipophilicity
In silico; esterase stability unconfirmed
ADME Optimization Ester Prodrug Solubility

Procurement-Relevant Application Scenarios for Ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate (941963-01-5)


PI3K Pathway-Focused Anticancer SAR Libraries

This compound serves as a para-substituted benzamide coupling partner for constructing focused libraries targeting the PI3K/AKT/mTOR pathway in non-small cell lung cancer (NSCLC). Its regioisomeric purity is critical for generating interpretable SAR data, as the para arrangement explicitly demonstrated significance in modulating PI3K protein levels in A549 cells when combined with electron-rich aromatic substituents on the pyrazole [1]. Researchers should procure this specific regioisomer rather than meta- or ortho- analogs to maintain SAR coherence.

Vasopressin V1b Receptor Antagonist Pharmacophore Refinement

The unsubstituted 2-phenyl group and acetyl linker make this compound a suitable starting point for refining V1b receptor antagonists. As disclosed in WO2009130232A1, the intact 2-phenyl motif is essential for initial receptor engagement [2]. Medicinal chemistry teams can use this scaffold to systematically explore benzoate ester variants while preserving the validated V1b pharmacophore, enabling structure-based optimization without compromising the core recognition element.

JAK/TYK2 Selective Inhibitor Linker Optimization Studies

The rigid acetyl-4-aminobenzoate linker provides a defined conformational constraint that is valuable for probing the selectivity determinants between TYK2 and JAK1/JAK2 isoforms [3]. This compound should be prioritized over sulfanyl-linked analogs when the research objective is to exploit linker rigidity for achieving narrow selectivity windows, a critical requirement for autoimmune disease targets where pan-JAK inhibition carries safety liabilities.

Ester Prodrug Candidate with Tunable Pharmacokinetics

The ethyl ester functionality presents an opportunity to investigate ester-based prodrug strategies. In preclinical lead optimization, the ethyl ester's predicted increased logP and slower hydrolysis rate compared to the methyl ester analog offer a differentiated pharmacokinetic profile that can be exploited to adjust oral bioavailability or CNS penetration [1]. This compound should be selected when the screening cascade includes human liver microsome stability or plasma esterase activity assays.

Application
Selection Property
Validation Focus
PI3K pathway modulation studies
Para-substituted regioisomer identity
PI3K protein modulation context
V1b receptor pharmacophore research
Unsubstituted 2-phenyl moiety
Receptor binding assay context
JAK/TYK2 selectivity profiling
Acetyl linker conformation
Kinase selectivity panel review
Ester prodrug metabolism research
Ethyl ester functionality
Esterase stability and ADME context
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